(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-12-7-4-9(8-13(12)16)14(18)17-10-2-1-3-11(17)6-5-10/h1-2,4,7-8,10-11H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMWWVJKGWEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis and Boronylation
A critical intermediate in the synthesis is tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, synthesized via palladium-catalyzed Miyaura borylation. As reported in, this step involves reacting tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate with bis(pinacolato)diboron in the presence of potassium acetate and PdCl₂(dppf)₂·CH₂Cl₂. The reaction proceeds at 80°C under inert atmosphere, yielding the boronate ester with up to 90% efficiency.
Reaction Conditions :
- Catalyst: PdCl₂(dppf)₂·CH₂Cl₂ (1.4–1.7 mol%)
- Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
- Solvent: 1,4-Dioxane
- Temperature: 80°C
- Yield: 79–90%
This intermediate serves as a pivotal precursor for subsequent Suzuki-Miyaura couplings to introduce aromatic substituents.
Introduction of the (3,4-Difluorophenyl)methanone Group
Suzuki-Miyaura Coupling with Acyl Electrophiles
The boronate ester intermediate undergoes cross-coupling with 3,4-difluorobenzoyl chloride to form the methanone moiety. While direct coupling of acyl chlorides with boronic acids is less common, recent advances in palladium catalysis enable this transformation under modified conditions. A plausible protocol involves:
- Deprotection of the Boronate Ester : Acidic hydrolysis removes the tert-butyl carbamate (Boc) protecting group, yielding the free amine.
- Coupling with 3,4-Difluorobenzoyl Chloride : Utilizing Pd(OAc)₂ and a bulky phosphine ligand (e.g., XPhos) in toluene at 100°C facilitates the formation of the C–N bond.
Critical Parameters :
Alternative Route: Nucleophilic Acylation
An alternative strategy involves reacting the deprotected azabicyclo amine with 3,4-difluorophenylglyoxylic acid in the presence of EDC·HCl and HOBt. This method avoids transition-metal catalysts but requires careful pH control to prevent epimerization at the (1R,5S) centers.
Stereochemical Control and Resolution
Asymmetric Synthesis of the Bicyclic Core
The (1R,5S) configuration is established during the cyclization step. Chiral auxiliaries, such as (R)-BINOL-derived phosphoric acids, have been employed to induce enantioselectivity in related azabicyclo systems. For instance, a reported protocol achieves >90% enantiomeric excess (ee) by using (R)-TRIP as a catalyst in a kinetic resolution.
Dynamic Kinetic Resolution (DKR)
In cases where racemization occurs, DKR using Shvo’s catalyst (a ruthenium complex) enables the selective formation of the (1R,5S) diastereomer. This approach is particularly effective in hydrogenation steps, where the catalyst discriminates between transition states to favor the desired stereochemistry.
Analytical Characterization and Purity Assessment
Chromatographic Methods
High-performance liquid chromatography (HPLC) conditions adapted from ensure precise quantification of the final product:
HPLC Parameters :
- Column: Atlantis T3 (2.1 × 150 mm, 3.5 μm)
- Mobile Phase:
- A: 2 mM ammonium acetate + 0.01% formic acid in water
- B: 2 mM ammonium acetate + 0.01% formic acid in methanol
- Gradient: 5–100% B over 25 min
- Detection: UV at 254 nm
This method resolves the target compound from potential byproducts, such as diastereomers or unreacted intermediates.
Spectroscopic Validation
- ¹H NMR : Characteristic signals include a singlet for the methanone carbonyl (δ 3.2–3.5 ppm) and multiplet peaks for the difluorophenyl ring (δ 7.1–7.4 ppm).
- LC/MS : [M+H]⁺ at m/z 306.1 (calculated for C₁₅H₁₄F₂N₂O).
Scale-Up and Industrial Considerations
Optimized Catalytic Systems
Large-scale synthesis necessitates cost-effective catalysts. The use of Pd/C (5% wt) for hydrogenolytic deprotection reduces metal leaching and enables catalyst recycling, as demonstrated in.
Solvent Recovery
1,4-Dioxane, employed in Miyaura borylation, is recovered via distillation (>85% efficiency), aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the bicyclic core provides structural rigidity. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and binding properties.
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone: Contains methyl groups, which may influence its hydrophobicity and metabolic stability.
Uniqueness
The presence of the difluorophenyl group in (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone imparts unique electronic properties, enhancing its binding affinity and specificity compared to similar compounds. This makes it a valuable candidate for drug development and other applications where precise molecular interactions are crucial.
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone , identified by its CAS number 1797559-10-4, is a bicyclic organic molecule notable for its potential biological activities. It belongs to the class of azabicyclic compounds and is characterized by a unique bicyclic structure that contributes to its pharmacological properties.
Chemical Structure and Properties
This compound's molecular formula is with a molecular weight of approximately 249.261 g/mol. The presence of a difluorophenyl group enhances its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.261 g/mol |
| CAS Number | 1797559-10-4 |
The biological activity of this compound can be understood through its interactions with various receptors and enzymes in the body:
- Receptor Binding : Similar compounds have shown affinity for several receptors, including opioid and vasopressin receptors, indicating potential analgesic and anti-anxiety effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could lead to enhanced effects in neurotransmission.
Pharmacological Studies
Research indicates that compounds similar to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en have demonstrated various pharmacological activities:
- Vasopressin V1A Antagonism : A related series of azabicyclo compounds has been identified as selective antagonists for the vasopressin V1A receptor, which plays a critical role in blood pressure regulation and social behaviors .
- Opioid Receptor Antagonism : Studies on similar bicyclic structures have shown promise as kappa opioid receptor antagonists, potentially useful in treating pain without the side effects associated with traditional opioids .
Case Studies and Research Findings
Several studies have explored the biological activity of azabicyclo compounds:
- Vasopressin Receptor Antagonists : A study published in 2011 identified high-affinity antagonists derived from azabicyclo structures that exhibited selective binding to vasopressin V1A receptors .
- Kappa Opioid Receptor Antagonists : Research from 2010 focused on structure-activity relationships (SAR) of azabicyclo compounds as selective kappa opioid receptor antagonists, revealing modifications that enhance selectivity and potency .
- Computer-Aided Drug Design : Computational models have predicted the biological activity spectrum of similar bicyclic compounds using tools like PASS (Prediction of Activity Spectra for Substances), suggesting potential therapeutic uses across various conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone with high enantiomeric purity?
- Methodological Answer : The compound's bicyclic core can be synthesized via intramolecular cyclization of a substituted piperidine precursor. For enantiomeric purity, chiral resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) is critical. Controlled reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization. Structural analogs in and highlight the use of stereospecific reagents like (R)- or (S)-BINOL for chiral induction .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography (e.g., as in ) is the gold standard for confirming absolute stereochemistry. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish axial/equatorial substituents on the bicyclo[3.2.1]octane system. Coupling constants (e.g., ) in H NMR (see ) provide insights into dihedral angles and ring conformation .
Q. What analytical techniques are recommended for quantifying impurities in synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers. Mass spectrometry (LC-MS) identifies byproducts such as dehalogenated or oxidized derivatives. Quantitative F NMR (given the 3,4-difluorophenyl group) is particularly effective for detecting fluorinated impurities .
Advanced Research Questions
Q. How does the stereochemistry of the azabicyclo[3.2.1]octane core influence binding affinity to biological targets (e.g., sigma receptors)?
- Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) can model interactions between the bicyclic scaffold and receptor binding pockets. Compare the (1R,5S) isomer with its enantiomer using in vitro assays (e.g., radioligand displacement). suggests that substituent orientation on the bicyclo system significantly alters steric and electronic complementarity .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform stability assays in liver microsomes (e.g., CYP450 metabolism screening) and correlate with pharmacokinetic parameters (e.g., plasma half-life). Modify the 3,4-difluorophenyl group ( ) to enhance metabolic resistance, such as introducing electron-withdrawing substituents .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
- Methodological Answer : Continuous-flow reactors () enable precise control over exothermic steps (e.g., cyclization reactions). Microfluidic systems reduce solvent use and hazardous intermediate accumulation. For example, a tandem reductive amination-cyclization sequence in flow could enhance yield and reproducibility compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
